molecular formula C15H14N4O3S B11012910 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11012910
M. Wt: 330.4 g/mol
InChI Key: IKZNZPGYURULTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic organic compound designed for research applications, integrating two pharmaceutically significant moieties: a 1,2-dihydroquinolin-2-one and a 5-methoxymethyl-1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is a well-characterized bioisostere of pyrimidine and pyridazine rings, a feature that often enhances lipophilicity and improves cell membrane permeability in derived compounds . This characteristic makes thiadiazole-containing molecules particularly valuable in medicinal chemistry for the development of bioactive agents. Furthermore, certain 1,3,4-thiadiazole derivatives can exhibit mesoionic properties, contributing to their strong interactions with biological macromolecules like proteins and DNA, and facilitating their ability to cross cellular barriers . The primary research value of this compound lies in its potential as a key intermediate or lead structure in drug discovery. The 1,3,4-thiadiazole nucleus is associated with a broad spectrum of pharmacological activities, as evidenced by its presence in several marketed drugs and investigational compounds. Notably, derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens, with some showing activity comparable to or greater than standard drugs . Additionally, the scaffold has shown promise in anticonvulsant research, where it is hypothesized to modulate CNS activity, potentially through the facilitation of chloride ion release via the GABAA receptor pathway, which can prevent abnormal neuronal firing . Researchers are exploring this compound and its analogs for these and other applications, leveraging the synergistic effects of the quinoline and thiadiazole components to develop novel therapeutic agents.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C15H14N4O3S/c1-19-11-6-4-3-5-9(11)10(7-13(19)20)14(21)16-15-18-17-12(23-15)8-22-2/h3-7H,8H2,1-2H3,(H,16,18,21)

InChI Key

IKZNZPGYURULTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Cyclization of Aniline Derivatives

The quinoline moiety is typically synthesized via the Skraup reaction or Friedländer annulation . For example:

  • Friedländer annulation : Condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate under acidic conditions yields 2-oxo-1,2-dihydroquinoline derivatives. Subsequent methylation at the N1 position using iodomethane (CH₃I) in the presence of a base (e.g., K₂CO₃) introduces the methyl group.

  • Oxidation and functionalization : The 4-position is carboxylated via Kolbe-Schmitt reaction using CO₂ under high pressure, followed by hydrolysis to yield the carboxylic acid.

Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine

Thiadiazole Ring Formation

1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazides or via oxadiazole-to-thiadiazole interconversion :

  • Method A : Cyclization of thiosemicarbazides with POCl₃ or Lawesson’s reagent. For example, reaction of methoxymethyl-substituted thiosemicarbazide with POCl₃ at 80–100°C yields the thiadiazole ring.

  • Method B : Conversion of 1,3,4-oxadiazoles to thiadiazoles using thiourea in tetrahydrofuran (THF) under reflux. This method preserves the methoxymethyl substituent while replacing oxygen with sulfur.

Amide Coupling Strategies

The final step involves coupling the quinoline-carboxylic acid with the thiadiazole-amine. Common methods include:

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS).

  • Conditions : Conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.

  • Yield : 70–85% after purification via column chromatography.

Mixed Carbonate Activation

  • Reagents : Formation of an active ester using pentafluorophenyl trifluoroacetate (PFP-TFA).

  • Advantages : Higher selectivity and reduced racemization.

Optimization and Challenges

Reaction Efficiency

  • Ultrasound irradiation reduces reaction times by 30–50% compared to conventional heating.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the product.

  • Crystallization : Ethanol/water mixtures (1:1) yield crystals with >95% purity.

Analytical Characterization

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, NH), 8.20–7.50 (m, 4H, quinoline-H), 4.60 (s, 2H, OCH₂), 3.40 (s, 3H, CH₃)
IR (KBr)1670 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)
HPLC Retention time: 6.2 min (C18 column, acetonitrile/water 70:30)

Comparative Synthesis Routes

Method Reagents Yield Purity
EDC/NHS couplingEDC, NHS, DMF82%98%
PFP-TFA activationPFP-TFA, DIPEA78%97%
Ultrasound-assistedThiourea, THF, ultrasound88%96%

Industrial-Scale Considerations

  • Cost-effective reagents : Thiourea and POCl₃ are preferred over Lawesson’s reagent for large-scale synthesis.

  • Green chemistry : Solvent recovery systems (e.g., DMF distillation) minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted thiadiazole-quinoline derivatives.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and inflammation.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Combines 1,3,4-thiadiazole with dihydroquinoline.
  • Analogues: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (): Replaces methoxymethyl with cyclopropyl and adds a 4-methylphenyl group on quinoline. Cyclopropyl increases lipophilicity (XLogP3: 4.4) compared to methoxymethyl . N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (): Uses isoquinoline instead of quinoline and substitutes cyclohexyl on thiadiazole. The bulkier cyclohexyl may reduce membrane permeability . 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (): Features a triazole ring and naphthalene system. Triazoles offer different hydrogen-bonding capabilities compared to thiadiazoles .

Substituent Effects

Compound Thiadiazole Substituent Aromatic Core Molecular Weight (g/mol) XLogP3 Key Features
Target Compound Methoxymethyl Dihydroquinoline ~383.4 (calculated) ~3.2* Polar, moderate lipophilicity
N-(5-cyclopropyl-...) () Cyclopropyl Quinoline 386.5 4.4 High lipophilicity
5-(Methylthio)-N-phenyl-... () Methylthio Phenyl ~237.3 (calculated) ~2.1 Moderate solubility, high synthetic yield (97%)
N-(5-cyclohexyl-...) () Cyclohexyl Dihydroisoquinoline ~395.5 (calculated) ~5.0* High steric bulk

*Estimated based on substituent contributions.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The methoxymethyl group in the target compound enhances polarity (Topological Polar Surface Area ~96 Ų, inferred from ) compared to cyclopropyl (TPSA ~96 Ų but higher logP) .
  • Lipophilicity : Cyclohexyl () and cyclopropyl () substituents increase logP, favoring membrane penetration but risking metabolic instability. Methoxymethyl balances solubility and permeability .

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (CAS No. 1374535-82-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H14N4O3S
  • Molecular Weight : 318.36 g/mol
  • Structure : The compound features a quinoline core substituted with a thiadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to this compound showed notable activity against:

MicroorganismActivity Observed
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

In a study assessing the antimicrobial efficacy of thiadiazole derivatives, it was found that modifications at the para position of the thiadiazole ring could enhance activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances the cytotoxic effects against cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

In comparative studies with other derivatives, it was established that compounds with methoxy and halogen substitutions had improved anticancer activities . The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : Computational docking studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to induce oxidative stress in cancer cells, leading to increased apoptosis rates.

Study 1: Antimicrobial Efficacy

A study conducted by researchers involved evaluating the antimicrobial properties of a series of thiadiazole derivatives against common pathogens. The results indicated that this compound had superior activity against both bacterial and fungal strains compared to standard antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested against several human cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation .

Q & A

Basic Research Questions

Q. What are the key steps and analytical methods for synthesizing and characterizing this compound?

  • Synthesis Steps : Multi-step organic reactions are required, starting with coupling the thiadiazole moiety to the quinoline-carboxamide core. Critical steps include:

  • Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions .
  • Amide bond formation using coupling agents (e.g., DCC or HATU) to link the methoxymethyl-thiadiazole and quinoline-carboxamide groups .
    • Characterization :
  • NMR Spectroscopy : Confirm regiochemistry of the thiadiazole and quinoline moieties (e.g., δ 8.2–8.5 ppm for quinoline protons, δ 3.3–3.5 ppm for methoxymethyl groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 385) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. How do the functional groups in this compound influence its reactivity?

  • Thiadiazole Ring : Participates in nucleophilic substitutions (e.g., at C2/C5 positions) and hydrogen bonding via sulfur and nitrogen atoms .
  • Methoxymethyl Group : Enhances solubility in polar solvents (e.g., DMSO) and modulates electronic effects on adjacent groups .
  • Quinoline-Carboxamide : Stabilizes π-π stacking interactions in biological targets and acts as a hydrogen bond acceptor .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on analogs in ).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., H2S during thiadiazole synthesis) .
  • Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., over-oxidation of thiadiazole) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amide coupling to enhance reaction kinetics .
  • Catalysts : Add triethylamine or DMAP to accelerate nucleophilic substitutions on the thiadiazole ring .

Q. How should discrepancies in spectroscopic data be addressed during characterization?

  • Contradictory NMR Peaks : Compare experimental data with computed chemical shifts (DFT calculations) to identify tautomeric forms or rotamers .
  • MS Fragmentation Patterns : Use high-resolution MS (HRMS) to distinguish between isobaric impurities and isotopic peaks .
  • X-ray vs. NMR Conflicts : Prioritize X-ray data for solid-state conformation and NMR for solution-phase behavior .

Q. What experimental designs are suitable for studying biological interactions?

  • Binding Assays :

  • Surface Plasmon Resonance (SPR) : Measure affinity (KD) for targets like kinase enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
    • Cellular Studies :
  • Dose-Response Curves : Test cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7, HeLa) .
  • Fluorescence Microscopy : Track cellular uptake using fluorophore-labeled analogs .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modifications :

  • Thiadiazole Substituents : Replace methoxymethyl with ethoxymethyl to assess steric effects on target binding .
  • Quinoline Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to enhance π-stacking .
    • Pharmacokinetic Profiling :
  • LogP : Adjust solubility by modifying the carboxamide group (e.g., methyl vs. ethyl esters) .
  • Metabolic Stability : Test hepatic microsome clearance to identify labile sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.